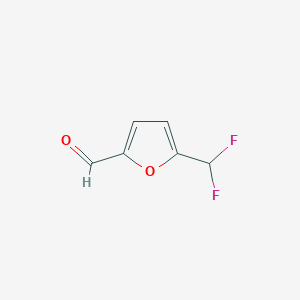

5-(Difluoromethyl)furan-2-carbaldehyde

Description

Contextualization of Furan (B31954) Derivatives in Synthetic and Medicinal Chemistry

Furan derivatives are a class of heterocyclic organic compounds built upon a five-membered aromatic ring containing one oxygen atom. This structural motif is not merely a synthetic curiosity but is a fundamental component in a vast array of biologically active molecules and industrial chemicals. The furan nucleus is found in numerous natural products and serves as a crucial building block in the synthesis of pharmaceuticals.

The significance of furan derivatives in medicinal chemistry is extensive, with these compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the well-known antibacterial agent Nitrofurantoin features a furan ring. The utility of the furan scaffold is attributed to its distinct electronic properties and its ability to act as a bioisostere for other aromatic systems, such as benzene (B151609) or thiophene (B33073) rings, while offering different solubility and metabolic profiles.

In synthetic chemistry, furans are prized as versatile intermediates. The furan ring can participate in various transformations, including cycloaddition reactions (like the Diels-Alder reaction) and electrophilic substitutions. Furfural (B47365) (Furan-2-carbaldehyde), a simple furan derivative, is considered a key platform chemical derived from renewable biomass resources like corncobs and wheat bran. nih.gov This bio-based origin makes the synthesis of furan derivatives an important aspect of sustainable and green chemistry. nih.gov The aldehyde group on compounds like furfural provides a reactive handle for countless chemical modifications, including oxidations to carboxylic acids, reductions to alcohols, and the formation of carbon-carbon bonds through aldol (B89426) or Wittig-type reactions. nih.govresearchgate.net

Significance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules, a process known as organofluorination, is a powerful strategy in modern chemical sciences, particularly in drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter the physicochemical and biological characteristics of a parent compound.

Incorporating fluorine or fluorine-containing groups can lead to significant improvements in:

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the biological half-life of a drug, allowing for less frequent dosing.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and improve bioavailability.

Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger and more specific interactions with biological targets like enzymes and receptors.

Among fluorinated moieties, the difluoromethyl group (-CHF₂) holds particular interest. It is often considered a bioisostere of a hydroxyl (-OH) or thiol (-SH) group but with increased metabolic stability. Unlike the more common trifluoromethyl group (-CF₃), the -CHF₂ group can act as a lipophilic hydrogen bond donor, a rare and valuable characteristic that can introduce novel binding interactions with target proteins.

| Functional Group | Typical Effect on Lipophilicity | Hydrogen Bonding Capability | Metabolic Stability |

|---|---|---|---|

| -H (Hydrogen) | Baseline | None (on C-H bond) | Susceptible to oxidation |

| -F (Fluoro) | Slight increase | Acceptor (weak) | High (strong C-F bond) |

| -CHF₂ (Difluoromethyl) | Moderate increase | Lipophilic H-bond donor | Very high |

| -CF₃ (Trifluoromethyl) | Significant increase | Acceptor (weak) | Very high |

Rationale for the Study of 5-(Difluoromethyl)furan-2-carbaldehyde

The rationale for investigating this compound emerges directly from the combined advantages of its constituent parts. This molecule represents a strategic fusion of a bio-derived, synthetically versatile furan platform with a property-enhancing difluoromethyl group.

The primary motivations for its study in contemporary research include:

A Novel Building Block for Medicinal Chemistry: The compound serves as an advanced intermediate for synthesizing new potential drug candidates. The furan core provides a proven biologically relevant scaffold, the aldehyde group acts as a point for diversification and the attachment of other molecular fragments, and the difluoromethyl group is installed to improve pharmacokinetic properties such as metabolic stability and cell permeability.

Exploration of Bioisosterism: Researchers are interested in using this molecule to create analogues of existing furan-based drugs or natural products where a methyl or hydroxymethyl group is replaced by the difluoromethyl group to test for improved efficacy or safety profiles.

Advancements in Synthetic Methodology: The development of efficient methods to synthesize fluorinated furans is an active area of research. A recent breakthrough demonstrated a controllable fluorination technique for biomass-derived 5-Hydroxymethylfurfural (B1680220) (5-HMF) and its derivatives, allowing for the synthesis of difluoromethyl-substituted furan compounds under mild conditions. nih.gov This advancement opens a new, sustainable route for accessing molecules like this compound, further stimulating their study and application. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄F₂O₂ |

| Molecular Weight | 146.09 g/mol |

| Structure | A five-membered furan ring substituted at the 5-position with a difluoromethyl (-CHF₂) group and at the 2-position with a carbaldehyde (-CHO) group. |

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGUYIZBWWVNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Difluoromethyl Furan 2 Carbaldehyde

Classical Approaches to Furan-2-carbaldehyde Derivatives Synthesis

The synthesis of furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives is well-established in organic chemistry. One of the most prominent classical methods is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com In this reaction, furan (B31954) or a substituted furan is treated with a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com The electrophilic iminium salt formed then attacks the furan ring, predominantly at the C2 or C5 position, to yield the corresponding aldehyde after hydrolysis. ijpcbs.commdpi.com

Another classical approach involves the protection of the aldehyde group of furfural, followed by functionalization at the C5 position and subsequent deprotection. For instance, the aldehyde can be converted to a thioacetal, which facilitates deprotonation at the C5 position with a strong base. Quenching this intermediate with an appropriate electrophile, followed by removal of the thioacetal protecting group, provides the 5-substituted furan-2-carbaldehyde. mdpi.com

Contemporary Strategies for Introducing Difluoromethyl Groups

The incorporation of the difluoromethyl group into organic molecules has been a subject of intensive research, leading to the development of numerous contemporary strategies. rsc.org Radical-mediated difluoromethylation has emerged as a powerful and versatile tool for this purpose. rsc.orgresearchgate.net These reactions often involve the generation of the difluoromethyl radical (•CF₂H) from various precursors under mild conditions. researchgate.net Common sources of the •CF₂H radical include reagents like zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) and sodium difluoromethanesulfinate (CF₂HSO₂Na), often in the presence of an oxidant. mdpi.com Photocatalysis has also been widely employed to generate the difluoromethyl radical from suitable precursors under visible light irradiation. researchgate.net

Transition-metal-catalyzed cross-coupling reactions represent another significant advancement in the introduction of difluoromethyl groups. Palladium-catalyzed reactions, in particular, have shown broad applicability in forming C-CF₂H bonds. nih.gov These reactions typically involve the coupling of an aryl or heteroaryl halide or pseudohalide with a difluoromethylating agent.

Novel Synthetic Pathways to 5-(Difluoromethyl)furan-2-carbaldehyde

While a direct, single-step synthesis of this compound may not be extensively documented, several novel synthetic pathways can be envisaged based on modern synthetic methodologies. These routes can be broadly categorized into palladium-catalyzed cross-coupling strategies, radical-mediated difluoromethylation reactions, and functional group interconversion routes.

A plausible and efficient route to this compound involves the palladium-catalyzed cross-coupling of a 5-halofuran-2-carbaldehyde with a suitable difluoromethyl source. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, offers a viable approach. nih.gov In this strategy, a boronic acid or ester derivative of the difluoromethyl group would be coupled with a substrate such as 5-bromo- or 5-iodofuran-2-carbaldehyde. The reaction is typically catalyzed by a palladium(0) complex with appropriate phosphine (B1218219) ligands and a base.

Another potential cross-coupling strategy is the use of organozinc reagents in a Negishi-type coupling. The synthesis of 5-substituted-2-furaldehydes via palladium-catalyzed cross-coupling of organozinc halides with 5-bromo-2-furaldehyde (B32451) has been reported, demonstrating the feasibility of this approach for functionalizing the furan ring at the C5 position. nih.gov

A hypothetical reaction scheme for a palladium-catalyzed Suzuki-Miyaura coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 5-Bromofuran-2-carbaldehyde | (Difluoromethyl)boronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | This compound |

This table represents a hypothetical reaction based on established Suzuki-Miyaura coupling principles.

Direct C-H difluoromethylation of furan-2-carbaldehyde at the C5 position presents an atom-economical approach. However, controlling the regioselectivity can be challenging. A more controlled strategy would involve the radical difluoromethylation of a pre-functionalized furan-2-carbaldehyde, such as 5-iodofuran-2-carbaldehyde. researchgate.net The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate a furyl radical, which can then be trapped by a difluoromethyl radical source.

Photoredox catalysis could be employed to facilitate this transformation under mild conditions. In a typical setup, a photocatalyst, upon irradiation with visible light, would initiate the radical cascade.

A representative table of potential conditions for a radical-mediated difluoromethylation is shown below:

| Substrate | Difluoromethyl Source | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 5-Iodofuran-2-carbaldehyde | Zn(SO₂CF₂H)₂ | t-BuOOH | DMSO | 60 | (Not Reported) |

| Furan-2-carbaldehyde | CF₂HSO₂Na | fac-Ir(ppy)₃ (photocatalyst) | Acetonitrile | Room Temp | (Not Reported) |

This table illustrates plausible reaction conditions based on general procedures for radical difluoromethylation of heterocycles.

Functional group interconversion provides an alternative synthetic avenue. This approach would involve the synthesis of a furan ring already bearing the difluoromethyl group at the C5 position, followed by the introduction of the aldehyde functionality at the C2 position. For example, 2-(difluoromethyl)furan could be synthesized and subsequently formylated at the C5 position using a Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org The electron-donating nature of the difluoromethyl group would likely direct the formylation to the adjacent C5 position.

Alternatively, one could start with a 5-(difluoromethyl)furan-2-carboxylic acid derivative and reduce it to the corresponding aldehyde. The reduction of carboxylic acids or their derivatives (e.g., esters, acid chlorides) to aldehydes is a well-established transformation in organic synthesis.

| Starting Material | Reagent(s) | Product |

| 2-(Difluoromethyl)furan | POCl₃, DMF | This compound |

| 5-(Difluoromethyl)furan-2-carboxylic acid | 1. SOCl₂ 2. Pd/C, H₂, quinoline-sulfur | This compound |

This table outlines potential functional group interconversion pathways.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For palladium-catalyzed cross-coupling reactions, key parameters to consider include the choice of palladium precursor, the nature of the phosphine ligand, the base, the solvent system, and the reaction temperature. The use of bulky, electron-rich phosphine ligands often enhances the efficiency of cross-coupling reactions involving heteroaryl halides. nih.gov

In the case of radical-mediated difluoromethylation, the choice of the difluoromethyl radical precursor and the initiator (thermal or photochemical) are critical. The concentration of the radical species needs to be carefully controlled to minimize side reactions. Solvent choice can also significantly influence the reaction outcome.

For functional group interconversion routes, the optimization would focus on the specific transformation being carried out. For instance, in a Vilsmeier-Haack reaction, the stoichiometry of the reagents and the reaction temperature would be key variables to tune. For the reduction of a carboxylic acid derivative, the choice of the reducing agent is paramount to avoid over-reduction to the corresponding alcohol.

Reactivity and Reaction Mechanisms of 5 Difluoromethyl Furan 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions

Furan (B31954) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often with greater reactivity than benzene (B151609), allowing for the use of milder reaction conditions. pearson.com In unsubstituted furan, electrophilic attack preferentially occurs at the C2 (or α) position because the carbocation intermediate formed is better stabilized by resonance, involving the oxygen atom's lone pair. pearson.compearson.com

In 5-(difluoromethyl)furan-2-carbaldehyde, the scenario is significantly altered. Both the formyl group at the C2 position and the difluoromethyl group at the C5 position are strongly electron-withdrawing. These groups deactivate the furan ring towards electrophilic attack by reducing its electron density. The formyl group is a well-known deactivating group in EAS reactions. Similarly, the difluoromethyl group (CF₂H) is also electron-withdrawing due to the high electronegativity of the fluorine atoms.

The directing effects of these substituents must also be considered. In furan, a C2-substituent typically directs incoming electrophiles to the C5 or C4 position, while a C3-substituent directs to the C5 position. With both the C2 and C5 positions occupied in this compound, any potential EAS reaction would be directed to the C3 or C4 positions. The powerful deactivating effect of both substituents, however, makes such reactions challenging, likely requiring harsh conditions that could lead to ring decomposition. Typical EAS reactions like nitration or halogenation would be expected to proceed slowly, if at all, with substitution anticipated at the C4 position, the position least deactivated by the C2-formyl group.

Nucleophilic Addition Reactions at the Carbonyl Group

The aldehyde functional group is a primary center for reactivity in this compound, readily undergoing nucleophilic addition at the electrophilic carbonyl carbon.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily attack the carbonyl carbon of aldehydes to form alcohols upon aqueous workup. In the case of this compound, these reactions are expected to proceed efficiently to yield the corresponding secondary alcohols. The reaction mechanism involves the nucleophilic addition of the organometallic species to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.

For instance, the reaction with butylmagnesium bromide would yield 1-(5-(difluoromethyl)furan-2-yl)pentan-1-ol. Research on similar furan-based aldehydes has demonstrated high yields and chemoselectivity in these addition reactions. researchgate.net

Table 1: Examples of Nucleophilic Addition with Organometallic Reagents

| Organometallic Reagent | Reagent Formula | Expected Product | Product Structure |

|---|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 1-(5-(Difluoromethyl)furan-2-yl)ethanol | furan-2-yl)ethanol.png) |

| Phenyllithium | C₆H₅Li | (5-(Difluoromethyl)furan-2-yl)(phenyl)methanol |  |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(5-(Difluoromethyl)furan-2-yl)propan-1-ol | furan-2-yl)propan-1-ol.png) |

The conversion of the aldehyde group in this compound to an alkene can be effectively achieved using the Wittig reaction or the Horner–Wadsworth–Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate that collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The stereoselectivity of the Wittig reaction is dependent on the stability of the ylide; non-stabilized ylides generally produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. nrochemistry.com

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react with aldehydes under milder conditions. nrochemistry.com A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org

Table 2: Olefination Reactions of this compound

| Reaction | Reagent | Typical Conditions | Expected Major Product |

|---|---|---|---|

| Wittig (non-stabilized ylide) | Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) + n-BuLi | THF, low temperature | 2-(Difluoromethyl)-5-vinylfuran ((Z)-isomer not applicable) |

| Wittig (stabilized ylide) | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | DCM, room temperature | Ethyl (E)-3-(5-(difluoromethyl)furan-2-yl)acrylate |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate ((EtO)₂P(O)CH₂CO₂Et) + NaH | THF, room temperature | Ethyl (E)-3-(5-(difluoromethyl)furan-2-yl)acrylate |

Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst, such as piperidine. damascusuniversity.edu.synih.gov This reaction is a reliable method for forming new carbon-carbon double bonds. For this compound, reaction with malononitrile (B47326) in the presence of a base would yield 2-((5-(difluoromethyl)furan-2-yl)methylene)malononitrile. Studies on other 5-substituted furaldehydes have shown that these reactions can often be performed under mild, solvent-free, or aqueous conditions. nih.govmdpi.com

Aldol (B89426) condensation occurs between an aldehyde and an enol or enolate ion. The reaction of this compound with a ketone like acetone, under basic or acidic conditions, would lead to an initial aldol addition product (a β-hydroxy carbonyl compound). This intermediate can then readily undergo dehydration to form a conjugated enone, specifically 4-(5-(difluoromethyl)furan-2-yl)but-3-en-2-one.

Table 3: Condensation Reactions of this compound

| Reaction Type | Reactant | Catalyst | Expected Product |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine | 2-((5-(Difluoromethyl)furan-2-yl)methylene)malononitrile |

| Knoevenagel Condensation | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((5-(difluoromethyl)furan-2-yl)methylene)malonate |

| Aldol Condensation | Acetone | NaOH (aq) | 4-(5-(Difluoromethyl)furan-2-yl)but-3-en-2-one |

Reactions Involving the Difluoromethyl Moiety

While the CF₂H group is generally robust, its unique electronic properties allow for specific chemical transformations. The high electronegativity of the two fluorine atoms renders the attached hydrogen atom acidic.

A key transformation of the difluoromethyl group is its deprotonation to form a nucleophilic difluoro-carbanion equivalent. acs.org This deprotonation can be achieved using a strong, non-nucleophilic base, often in combination with a Lewis acid to trap the resulting anion. Research has shown that combining a Brønsted superbase with a weak Lewis acid enables the deprotonation of Ar-CF₂H compounds, generating a reactive Ar-CF₂⁻ synthon. acs.org

This nucleophilic species can then react with a variety of electrophiles, allowing for the construction of benzylic-type Ar-CF₂-R linkages. This methodology provides a powerful tool for derivatizing the otherwise unreactive CF₂H group, transforming it from a terminal functional group into a handle for further molecular elaboration. acs.org

Table 4: Potential Transformations via Deprotonation of the Difluoromethyl Group

| Electrophile | Reagent Example | Product Type | General Product Structure |

|---|---|---|---|

| Aldehyde | Benzaldehyde (PhCHO) | Difluorinated secondary alcohol | Ar-CF₂-CH(OH)-Ph |

| Imine | N-Benzylideneaniline (PhCH=NPh) | Difluorinated amine | Ar-CF₂-CH(Ph)-NHPh |

| Disulfide | Diphenyl disulfide (PhS-SPh) | Difluoromethyl thioether | Ar-CF₂-SPh |

| Activated Pyridine (B92270) | Pyridine + Lewis Acid | Difluoromethylated dihydropyridine | Ar-CF₂-(C₅H₅N)-R |

Influence of Difluoromethyl Group on Ring Reactivity

The reactivity of the furan ring in this compound is significantly influenced by the strong electron-withdrawing nature of both the C2-formyl and C5-difluoromethyl substituents. The difluoromethyl group, due to the high electronegativity of the two fluorine atoms, acts as a potent inductive electron-withdrawing group (-I effect). This effect is compounded by the electron-withdrawing resonance (-M) and inductive (-I) effects of the formyl group.

Collectively, these groups deactivate the furan ring, making it less susceptible to electrophilic aromatic substitution compared to furan itself. The electron density of the aromatic system is substantially reduced, which disfavors reactions involving electrophilic attack. Conversely, this electron deficiency enhances the dienophilic character of the ring's double bonds in certain reactions and can make the furan ring more susceptible to nucleophilic attack, although this is a less common pathway for furans. The difluoromethyl radical (•CF2H) is generally considered to be nucleophilic in character. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are a key feature of furan chemistry. However, the reactivity of this compound in these transformations is expected to be low due to the electronic properties of its substituents.

Diels-Alder Reactions

In a typical Diels-Alder reaction, the furan acts as the diene component. The reaction rate is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. Furans bearing electron-withdrawing groups, such as furfural (B47365), are known to be poor dienes and exhibit low reactivity in [4+2] cycloadditions. mdpi.comrsc.org

Given that this compound possesses two powerful electron-withdrawing groups, it is expected to be a highly unreactive diene in Diels-Alder reactions. mdpi.comrsc.org The reaction would likely require harsh conditions, such as high temperatures or high pressure, which could also lead to competing decomposition or polymerization pathways. Lewis acid catalysis, often used to accelerate Diels-Alder reactions, may also be required. The reaction generally favors the formation of the exo isomer under thermodynamic control, which is typical for furan-alkene cycloadditions. mdpi.com

The following table presents potential Diels-Alder reactions based on the expected reactivity of furan-2-carbaldehydes. No specific experimental data for this compound has been reported.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Dienophile | Expected Product Structure | Predicted Reactivity / Conditions | Stereoselectivity |

|---|---|---|---|

| Maleic anhydride | 7-(Difluoromethyl)-5-formyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Very low; requires high temperature/pressure or Lewis acid catalysis. | Exo product favored thermodynamically. |

| N-Phenylmaleimide | 2-(Difluoromethyl)-4-formyl-8-phenyl-8-aza-1-oxatricyclo[4.3.0.03,7]non-4-en-9-one | Very low; requires harsh conditions. | Exo product favored thermodynamically. |

| Acrylonitrile | 7-(Difluoromethyl)-5-formyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | Extremely low; reaction is unlikely under standard conditions. | Poor regioselectivity expected. |

1,3-Dipolar Cycloadditions

There is no specific literature detailing the participation of this compound in 1,3-dipolar cycloadditions. In principle, the electron-deficient double bonds of the furan ring or the carbonyl group could act as the dipolarophile, reacting with 1,3-dipoles such as nitrile oxides, azides, or diazoalkanes. However, the aromaticity of the furan ring makes this energetically unfavorable compared to non-aromatic alkenes. While functionalized diazoalkanes containing difluoromethyl groups have been used in [3+2] cycloadditions, the reactivity of the this compound molecule itself in such reactions remains unexplored. researchgate.net

Oxidation and Reduction Reactions

The aldehyde functional group is the primary site for oxidation and reduction reactions in this compound. The reactivity is analogous to that of other aromatic aldehydes, particularly furfural and its derivatives.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, yielding 5-(difluoromethyl)furan-2-carboxylic acid . This transformation can be achieved using a variety of oxidizing agents. Classic methods may employ reagents like potassium permanganate (B83412) (KMnO₄) or silver(I) oxide (Ag₂O). Milder, more selective methods developed for the oxidation of similar compounds like 5-hydroxymethylfurfural (B1680220) (HMF) could also be applicable, including catalytic systems using precious metals with oxygen or air, or enzymatic oxidation. researchgate.nettue.nlnih.gov

Reduction: The formyl group can be readily reduced to a primary alcohol, yielding (5-(difluoromethyl)furan-2-yl)methanol . Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation. For complete reduction of both the aldehyde and potentially the furan ring (under more forcing conditions), catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel could be employed. The reduction of the aldehyde on the related compound 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan is well-documented. nih.gov

The following table summarizes common reagents for the oxidation and reduction of the aldehyde group, based on reactions of analogous furan-2-carbaldehydes.

Table 2: Expected Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Oxidation | Silver(I) oxide (Ag₂O), Tollen's reagent | 5-(Difluoromethyl)furan-2-carboxylic acid |

| Oxidation | Potassium permanganate (KMnO₄) | 5-(Difluoromethyl)furan-2-carboxylic acid |

| Oxidation | Catalytic O₂/Air (e.g., with Pt or Au catalysts) | 5-(Difluoromethyl)furan-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (5-(Difluoromethyl)furan-2-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (5-(Difluoromethyl)furan-2-yl)methanol |

| Reduction | Catalytic Hydrogenation (H₂/Pd-C) | (5-(Difluoromethyl)furan-2-yl)methanol |

Mechanistic Investigations of Key Transformations

Kinetic Studies

No specific kinetic studies for reactions involving this compound have been reported in the scientific literature. However, kinetic data from closely related furanaldehydes can provide insight into its potential reactivity.

For instance, rate coefficients for the gas-phase reactions of chlorine atoms with 2-furaldehyde, 3-furaldehyde, and 5-methyl-2-furaldehyde have been determined. researchgate.net These reactions are very fast and are thought to proceed via two main channels: addition of the chlorine atom to the furan ring's double bonds and abstraction of the aldehydic hydrogen. researchgate.net The presence of a methyl group at the C5 position (an electron-donating group) in 5-methyl-2-furaldehyde leads to a higher rate constant compared to 2-furaldehyde. researchgate.net

The following table presents published kinetic data for the reaction of chlorine atoms with analogous furanaldehydes at 298 K. researchgate.net

Table 3: Rate Coefficients for Gas-Phase Reactions of Furanaldehydes with Cl Atoms

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique utilized to elucidate reaction mechanisms and trace the pathways of atoms or functional groups throughout a chemical transformation. In the context of this compound, while specific isotopic labeling studies are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize how its reactivity could be investigated. Drawing parallels from studies on similar furanic compounds, such as furan-2-carbaldehyde (furfural) and its derivatives, provides a framework for understanding potential reaction mechanisms. mdpi.com

Isotopic labeling experiments for this compound would likely involve the synthesis of the molecule with one or more of its atoms replaced by a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O). By tracking the position of the isotopic label in the products of a reaction, chemists can deduce the bonding changes that have occurred, thereby gaining insight into the reaction mechanism.

For instance, to study the mechanism of oxidation of the aldehyde group in this compound to a carboxylic acid, the aldehyde hydrogen could be replaced with deuterium. If the deuterium is retained in the product, it would suggest a mechanism that does not involve the cleavage of the C-H bond in the rate-determining step. Conversely, the absence of deuterium in the product would indicate that this bond is broken during the reaction.

Similarly, ¹³C labeling of the carbonyl carbon could be employed to follow its fate in reactions involving decarbonylation or rearrangement. In reactions where the furan ring is opened or modified, labeling specific carbon atoms within the ring would provide definitive evidence of the skeletal rearrangements that take place.

Hypothetical Isotopic Labeling Study: Oxidation of this compound

To illustrate the application of isotopic labeling, consider a hypothetical experiment investigating the oxidation of this compound to 5-(Difluoromethyl)furan-2-carboxylic acid. The aldehyde can be labeled with deuterium at the formyl position. The reaction progress and product distribution can be monitored by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Labeled Reactant | Reaction Condition | Expected Product | Isotopic Distribution Analysis (Hypothetical) | Mechanistic Implication |

| This compound-d¹ | Mild Oxidant (e.g., Ag₂O) | 5-(Difluoromethyl)furan-2-carboxylic acid | 98% Deuterium retention in the carboxylic acid group | The C-D bond of the aldehyde is not cleaved in the rate-determining step. |

| This compound-d¹ | Strong Oxidant (e.g., KMnO₄) | 5-(Difluoromethyl)furan-2-carboxylic acid | <5% Deuterium retention in the carboxylic acid group | The C-D bond is likely cleaved during the oxidation process. |

| This compound-¹³C (at carbonyl) | Decarbonylation Catalyst | Furan and ¹³CO | Detection of ¹³CO gas | Confirms the origin of the eliminated carbon monoxide from the aldehyde group. |

The data from such experiments would be crucial in distinguishing between different possible reaction pathways. While the table above presents hypothetical data, it demonstrates the precision with which reaction mechanisms can be probed using isotopic labeling. The insights gained from these types of studies are fundamental to the rational design of new synthetic methodologies and the optimization of existing chemical processes involving this compound and related compounds. Further research is necessary to conduct these experiments and provide concrete evidence for the reaction mechanisms of this specific fluorinated furan derivative.

Derivatives and Structural Modifications of 5 Difluoromethyl Furan 2 Carbaldehyde

Preparation of Furan-2-carboxylic Acid and Ester Derivatives

The aldehyde group of 5-(difluoromethyl)furan-2-carbaldehyde serves as a key functional handle for the synthesis of corresponding carboxylic acids and esters, which are valuable intermediates in medicinal chemistry and materials science.

Oxidation to 5-(Difluoromethyl)furan-2-carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a standard oxidative transformation. For furan-based aldehydes, various methods have been established. In the case of analogous compounds like 5-hydroxymethylfurfural (B1680220) (HMF), the aldehyde functionality is often oxidized more readily than other groups on the molecule. google.com Catalytic oxidation using metal catalysts in the presence of an oxidant is a common approach. exlibrisgroup.comnih.gov For this compound, oxidation would yield 5-(difluoromethyl)furan-2-carboxylic acid. This reaction can be achieved using a variety of oxidizing agents, from simple metal-free systems to more complex catalytic setups, often under mild temperature and pressure conditions. nih.govnih.gov

Synthesis of Ester Derivatives

Ester derivatives can be prepared through two primary routes: direct oxidative esterification from the aldehyde or classical esterification from the corresponding carboxylic acid.

Direct Oxidative Esterification: This method combines oxidation and esterification in a single step. By reacting this compound with an alcohol in the presence of an appropriate catalyst and oxidant, the corresponding ester can be formed directly. This approach has been successfully applied to other furan (B31954) aldehydes, such as 2,5-furandiformaldehyde, to produce dimethyl furan-2,5-dicarboxylate. mdpi.compreprints.org

Two-Step Esterification via Acid Chloride: A versatile two-step method involves first oxidizing the aldehyde to the carboxylic acid, as described above. The resulting 5-(difluoromethyl)furan-2-carboxylic acid can then be converted to a more reactive intermediate, such as an acid chloride. rsc.org This intermediate, 5-(difluoromethyl)furan-2-carbonyl chloride, can subsequently react with a wide range of alcohols (e.g., methanol, ethanol, tert-butanol) to yield the desired ester derivatives under mild conditions. escholarship.org This pathway offers flexibility in introducing various alkyl or aryl groups into the ester functionality.

Synthesis of Imine and Oxime Derivatives

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles to form C=N double bonds, yielding imines (Schiff bases) and oximes.

Imine Synthesis

Imines are synthesized through the reaction of this compound with primary amines. This condensation reaction typically occurs under mild heating, sometimes with acid catalysis, and involves the elimination of a water molecule. researchgate.net The reaction is general and can be performed with a wide variety of aliphatic and aromatic amines, leading to a diverse library of N-substituted (5-(difluoromethyl)furan-2-yl)methanimine derivatives. nih.govjmchemsci.com These imine-linked compounds are important in the development of dynamic covalent frameworks and as intermediates for further synthetic transformations. researchgate.net

Oxime Synthesis

Oximes are prepared by reacting the aldehyde with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. xisdxjxsu.asiaontosight.ai The reaction is typically carried out in the presence of a mild base to neutralize the acid salt and facilitate the condensation. researchgate.net This conversion is a standard method for the protection and characterization of carbonyl compounds and yields this compound oxime. xisdxjxsu.asiaresearchgate.net Furan-based oximes are also investigated for their potential biological activities. ontosight.ai

Formation of Alcohols and Amines from the Carbaldehyde Group

The aldehyde group can be readily reduced to a primary alcohol or converted into a primary or secondary amine through reductive amination, providing access to another important class of derivatives.

Reduction to (5-(Difluoromethyl)furan-2-yl)methanol

The reduction of the carbaldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This can be accomplished using various hydride-reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Catalytic hydrogenation over metal catalysts (e.g., nickel, platinum, palladium) is also an effective method for reducing furan aldehydes to their corresponding alcohols. umich.edu This reaction converts this compound into (5-(difluoromethyl)furan-2-yl)methanol.

Synthesis of Amines via Reductive Amination

Reductive amination provides a direct route from an aldehyde to an amine. The process involves two key steps: the initial formation of an imine intermediate via condensation with an amine (or ammonia), followed by the in-situ reduction of the C=N bond to a C-N single bond. nih.gov This one-pot procedure is highly efficient for synthesizing primary, secondary, and tertiary amines. nih.govesf.edu

Primary Amines: Reaction with ammonia (B1221849) followed by reduction yields (5-(difluoromethyl)furan-2-yl)methanamine.

Secondary and Tertiary Amines: Using primary or secondary amines in the initial condensation step, respectively, allows for the synthesis of a wide range of N-substituted derivatives. researchgate.net

Various reducing agents and catalytic systems, including non-noble metal catalysts, have been developed to facilitate this transformation for furan-based aldehydes under mild conditions. nih.govresearchgate.net

Exploration of Furan Ring Substitutions

Modifying the furan ring itself through the introduction of new substituents is a key strategy for creating structural diversity. Furan is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions. pearson.comreddit.com

In this compound, both the C2 and C5 positions are already substituted. Furthermore, both the formyl (-CHO) and difluoromethyl (-CHF₂) groups are electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be significantly more challenging and require harsher conditions than for furan itself. If a reaction were to occur, substitution would be directed to the C3 or C4 positions, with the precise outcome depending on the interplay of the electronic effects of the existing substituents and the reaction conditions.

Design and Synthesis of Conformationally Restricted Analogues

Creating conformationally restricted analogues involves incorporating the furan scaffold into a more rigid, often polycyclic, structure. This strategy is employed in drug design to lock a molecule into a specific bioactive conformation, potentially enhancing its affinity and selectivity for a biological target. nih.gov

For this compound, this could be achieved by introducing a new ring that connects different parts of the molecule. For example, a synthetic sequence could be designed to form a new ring by bridging the C3 and C4 positions of the furan core. arkat-usa.org Another approach could involve reactions that engage one of the existing substituents. For instance, a multi-step synthesis could start with the functionalization of the C3 or C4 position, followed by a cyclization reaction that involves either the difluoromethyl or the carbaldehyde (or a derivative thereof) group to form a fused heterocyclic system. Such strategies transform the flexible furan derivative into a more rigid, conformationally constrained analogue. nih.gov

Applications of 5 Difluoromethyl Furan 2 Carbaldehyde As a Versatile Building Block in Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

The furan (B31954) ring, being a versatile five-membered aromatic heterocycle, can serve as a precursor to other heterocyclic systems through various ring-opening and ring-transformation reactions. The aldehyde functionality provides a reactive handle for condensation and cyclization reactions.

A comprehensive search of scientific databases and chemical literature was conducted to identify instances where 5-(Difluoromethyl)furan-2-carbaldehyde is utilized as a starting material for the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives. Despite the general utility of furan-2-carbaldehydes in the synthesis of such six-membered heterocycles, no specific studies detailing the reaction of the title compound to form pyridine or pyrimidine structures were found. The existing literature primarily focuses on other derivatives of furan-2-carbaldehyde.

Similarly, the conversion of furans into other five-membered heterocyclic systems like pyrroles (Paal-Knorr synthesis) and thiophenes is a known synthetic strategy. However, a detailed review of the literature did not yield any specific examples or research articles that describe the use of this compound as a precursor for the synthesis of pyrrole (B145914) or thiophene (B33073) analogues.

Intermediate in the Synthesis of Complex Organic Molecules

The aldehyde and the difluoromethyl-substituted furan core of this compound make it a potentially valuable intermediate for the assembly of more elaborate molecular architectures. Its aldehyde group can participate in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and Grignard additions.

Despite this potential, a review of the current scientific literature did not reveal specific examples where this compound has been explicitly used as a key intermediate in the total synthesis of complex organic molecules.

Role in the Construction of Natural Product Cores

Furan-containing compounds are found in a variety of natural products, and synthetic furan derivatives are often used to construct the core structures of these molecules. The introduction of a difluoromethyl group could lead to novel analogues of natural products with potentially enhanced biological activities.

A search of the literature was performed to identify any studies where this compound has been employed in the synthesis of natural product cores or their analogues. At present, there are no published reports specifically detailing the application of this compound in the construction of natural product frameworks.

Contributions to Materials Science Precursors

Furan-based polymers and materials have garnered interest due to their derivation from renewable resources and their unique electronic and physical properties. The incorporation of fluorine can enhance the thermal stability and electronic properties of these materials.

An investigation into the applications of this compound in materials science did not yield any specific research detailing its use as a monomer or precursor for the synthesis of polymers, liquid crystals, or other functional materials.

Theoretical and Computational Studies of 5 Difluoromethyl Furan 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 5-(difluoromethyl)furan-2-carbaldehyde, these calculations can elucidate key aspects of its electronic nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's nucleophilicity or its capacity to donate electrons. In contrast, the LUMO is the innermost orbital without electrons and relates to the molecule's electrophilicity, or its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, a theoretical FMO analysis would precisely map the locations of the HOMO and LUMO. It is anticipated that the HOMO would be distributed over the furan (B31954) ring and the aldehyde group, while the LUMO would likely be centered on the electron-withdrawing aldehyde and difluoromethyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: Specific calculated values for this compound are not available in the public domain. The table is representative of the data that would be generated from such an analysis.

Electrostatic Potential (ESP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The ESP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue representing regions of positive electrostatic potential (electron-poor areas). Green and yellow denote areas of intermediate potential.

For this compound, an ESP map would likely show a significant region of negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the area around the difluoromethyl group would be expected to exhibit a positive potential, making them potential sites for nucleophilic interaction. The furan ring itself would display a more complex potential surface due to the interplay of the ring oxygen and the attached functional groups.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the furan ring to the aldehyde group. Theoretical calculations, such as potential energy surface scans, can be performed to determine the rotational barrier and identify the most stable conformers. It is expected that the planar conformations, where the aldehyde group is either cis or trans to the furan ring oxygen, would represent the energy minima.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C-H) | Relative Energy (kcal/mol) |

|---|---|---|

| cis | 0° | Data not available |

| trans | 180° | Data not available |

Note: Specific calculated values for the conformational analysis of this compound are not available in the public domain. The table illustrates the type of data that would be produced.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the high-energy transition state. This allows for the determination of reaction mechanisms, activation energies, and reaction rates.

For a molecule like this compound, reaction pathway calculations could be applied to various transformations, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the furan ring. By locating the transition state structure and calculating its energy, the feasibility of a proposed reaction mechanism can be assessed. These calculations provide invaluable insights that can guide synthetic efforts.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of experimental results.

For this compound, theoretical calculations could predict the vibrational frequencies corresponding to the C=O stretch of the aldehyde and the C-F stretches of the difluoromethyl group in the IR spectrum. Similarly, the chemical shifts of the various protons and carbon atoms could be calculated for the NMR spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretching Frequency | Data not available |

| ¹H NMR | Aldehyde Proton Chemical Shift | Data not available |

Note: Specific predicted spectroscopic data for this compound are not available in the public domain. This table is for illustrative purposes.

Molecular Dynamics Simulations for Reactivity Insights

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic processes of a molecule, such as its conformational changes and its interactions with solvent molecules or other reactants.

For this compound, MD simulations could be used to explore its behavior in different solvent environments, providing insights into solvation effects on its reactivity. Furthermore, simulations could be employed to study its interaction with a biological target, such as an enzyme active site, to understand its potential as a bioactive molecule.

Advanced Spectroscopic Characterization Methodologies for 5 Difluoromethyl Furan 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(Difluoromethyl)furan-2-carbaldehyde, a combination of 1H, 13C, and 19F NMR is particularly insightful.

1H, 13C, and 19F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton, the furan (B31954) ring protons, and the proton of the difluoromethyl group. The aldehyde proton typically appears at a downfield chemical shift, usually in the range of δ 9-10 ppm. The furan ring protons will exhibit characteristic coupling patterns. The proton on the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the furan ring, and the carbon of the difluoromethyl group. The carbonyl carbon is typically observed in the downfield region of the spectrum (δ 170-190 ppm). The furan ring carbons will have chemical shifts that are influenced by the electron-withdrawing nature of both the aldehyde and the difluoromethyl substituents. The carbon of the difluoromethyl group will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet by the adjacent proton of the difluoromethyl group. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde H | 9.5 - 9.7 | ||

| Furan H-3 | 7.3 - 7.5 | 122 - 125 | |

| Furan H-4 | 6.6 - 6.8 | 113 - 116 | |

| CHF₂ | 6.5 - 7.0 (triplet) | 110 - 115 (triplet) | -110 to -130 (doublet) |

| Aldehyde C | 177 - 180 | ||

| Furan C-2 | 153 - 156 |

Note: These are predicted values based on known data for similar furan derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in the 1D NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show a correlation between the furan ring protons H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached. HSQC would be used to definitively assign the signals for the furan ring carbons and the difluoromethyl carbon based on the assignments of their attached protons.

Dynamic NMR Studies on Conformational Exchange

The furan-2-carbaldehyde moiety is known to exist as a mixture of two planar conformers (OO-cis and OO-trans) that can interconvert by rotation around the C2-C(O) bond. nih.gov Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can be used to study this conformational exchange. At low temperatures, the rate of interconversion may be slow enough on the NMR timescale to observe separate signals for the two conformers. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. globalresearchonline.net

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1660-1700 cm⁻¹. researchgate.net The C-H stretching vibration of the aldehyde group is also characteristic and appears as a pair of bands in the range of 2700-2900 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group will give rise to strong absorptions, typically in the range of 1000-1200 cm⁻¹. The furan ring will have characteristic absorptions for C=C and C-O stretching, as well as C-H bending vibrations. researchgate.net

Raman Spectroscopy: In the Raman spectrum, the C=C stretching vibrations of the furan ring are often more intense than in the IR spectrum. The symmetric C-F stretching vibration of the difluoromethyl group is also expected to be Raman active. The C=O stretching vibration will also be present in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C-H Stretch | 2700 - 2900 | 2700 - 2900 |

| Aldehyde C=O Stretch | 1660 - 1700 | 1660 - 1700 |

| Furan Ring C=C Stretch | 1500 - 1600 | 1500 - 1600 |

| Furan Ring C-O Stretch | 1000 - 1300 | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Furan and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions of the conjugated system. globalresearchonline.net For this compound, the presence of the aldehyde group in conjugation with the furan ring is expected to result in a strong absorption band. The position of the maximum absorption (λ_max) can be influenced by the solvent polarity. The difluoromethyl group, being electron-withdrawing, may cause a slight shift in the λ_max compared to unsubstituted furan-2-carbaldehyde. A weaker n → π* transition associated with the carbonyl group may also be observed at a longer wavelength. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming the molecular weight of the compound. The fragmentation pattern can provide valuable insights into the structure of the molecule. Common fragmentation pathways for furan-2-carbaldehyde derivatives include the loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group. mdpi.com In the case of this compound, fragmentation of the difluoromethyl group could also occur. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan-2-carbaldehyde |

| 5-methylfuran-2-carbaldehyde |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable technique for the analysis of novel or trace-level furan derivatives, offering high accuracy and precision in mass measurement. This capability allows for the determination of a compound's elemental formula, providing a high degree of confidence in its identification. ufl.eduuci.edu For molecules below 1000 amu, a mass accuracy of within 0.003 m/z of the calculated value is typically sufficient to confirm a molecular formula. uci.edu

In the analysis of this compound, HRMS can determine its molecular weight with an error of less than 5 ppm. ufl.edurutgers.edu Using electrospray ionization (ESI) in positive ion mode, the compound is typically observed as a protonated molecule, [M+H]⁺. The theoretical exact mass of the [M+H]⁺ ion for this compound (C₆H₅F₂O₂) is 163.0252.

Tandem mass spectrometry (HRMS/MS) provides further structural information through controlled fragmentation of the precursor ion. nih.gov The fragmentation pathways can be elucidated by analyzing the accurate masses of the resulting product ions. For furan aldehydes, a characteristic fragmentation involves the cleavage of bonds adjacent to carbonyl groups or heteroatoms. nih.gov Based on the fragmentation patterns of similar furan derivatives, the primary fragmentation of the [M+H]⁺ ion of this compound is expected to involve the neutral loss of carbon monoxide (CO) or the entire formyl group (CHO).

Table 1: Predicted HRMS Data for Protonated this compound ([M+H]⁺)

| Ion | Predicted Elemental Formula | Theoretical m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₅F₂O₂⁺ | 163.0252 | Protonated molecular ion |

| [M+H-CO]⁺ | C₅H₅F₂O⁺ | 135.0303 | Loss of carbon monoxide |

| [M+H-CHO]⁺ | C₅H₄F₂O⁺ | 133.0203 | Loss of a formyl radical (less common in ESI) |

| [C₅H₄FO]⁺ | C₅H₄FO⁺ | 99.0241 | Possible subsequent loss of HF from the [M+H-CO]⁺ fragment |

This table presents predicted data based on fundamental mass spectrometry principles and known fragmentation of analogous furan structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including furan derivatives. chromatographyonline.comrestek.com The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio. theseus.fi

For the analysis of this compound, a non-polar or mid-polar capillary column, such as an HP-5MS, is typically suitable for achieving good chromatographic separation from other related compounds. nih.gov The retention time of a compound is a characteristic feature under specific chromatographic conditions. Given its structure, the retention time for this compound would be expected to be longer than that of furfural (B47365) but potentially shorter than that of 5-Hydroxymethylfurfural (B1680220) on a standard non-polar column, due to differences in polarity and boiling point. researchgate.netnih.gov

Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), which induces extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion (M⁺) peak for this compound would be observed at an m/z of 162. The fragmentation pattern is predicted to show characteristic losses. A prominent fragment is often observed for the loss of a hydrogen atom ([M-H]⁺) from the aldehyde group. Another key fragmentation pathway for furfural and its derivatives is the loss of the formyl radical (•CHO), leading to the formation of a furyl cation. kobv.de

Table 2: Predicted GC-MS Fragmentation Data for this compound

| Predicted m/z | Proposed Ion Structure | Description of Loss |

|---|---|---|

| 162 | [C₆H₄F₂O₂]⁺• | Molecular Ion (M⁺•) |

| 161 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 133 | [M-CHO]⁺ | Loss of the formyl radical |

| 113 | [C₄H₂F₂]⁺• | Loss of the formyl radical and carbon monoxide |

| 83 | [C₅H₄F]⁺ | Loss of HF from the [M-CHO]⁺ fragment |

This table presents predicted fragmentation data based on established electron ionization patterns for furfural and its derivatives.

Future Research Directions and Unexplored Avenues for 5 Difluoromethyl Furan 2 Carbaldehyde

Catalytic Asymmetric Synthesis Utilizing the Compound

The aldehyde group in 5-(Difluoromethyl)furan-2-carbaldehyde presents a key site for stereocenter construction. Future research should focus on developing catalytic asymmetric transformations where the compound acts as a prochiral substrate. This would enable the synthesis of valuable, enantiomerically enriched furan-containing molecules.

Key research avenues include:

Asymmetric Nucleophilic Additions: The development of chiral catalysts (organocatalysts or transition-metal complexes) to mediate the addition of various nucleophiles (e.g., organometallics, enolates, nitroalkanes) to the carbonyl group. Success in this area would provide access to a wide range of chiral secondary alcohols.

Enantioselective Cycloaddition Reactions: Utilizing the furan (B31954) ring and the aldehyde in asymmetric cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. This could lead to the formation of complex, polycyclic structures with multiple stereocenters.

Asymmetric C-H Functionalization: Exploring the directed or undirected asymmetric C-H activation of the furan ring. While challenging, this would represent a highly atom-economical method for introducing chirality.

Recent advancements in the catalytic asymmetric synthesis of other furan-based compounds bearing both axial and central chirality highlight the feasibility and importance of such research. nih.govresearchgate.net Methodologies using bifunctional silver catalysts for the enantioselective synthesis of related dihydrofurans also provide a strong foundation for developing new reactions. rsc.org

| Proposed Asymmetric Reaction | Potential Catalyst Type | Expected Chiral Product |

| Asymmetric Aldol (B89426) Addition | Chiral N-Heterocyclic Carbenes (NHCs) | Chiral β-hydroxy ketones |

| Asymmetric Allylation | Chiral Lewis Acids (e.g., Boron, Titanium) | Chiral homoallylic alcohols |

| Asymmetric Strecker Reaction | Chiral Schiff Base Catalysts | Chiral α-amino nitriles |

| Diels-Alder Cycloaddition | Chiral Brønsted or Lewis Acids | Chiral bicyclic ethers |

Development of Sustainable and Green Synthesis Methods

Moving beyond traditional synthetic routes, future research should prioritize the development of sustainable and environmentally benign methods for the synthesis of this compound. This aligns with the broader goals of green chemistry to reduce waste, energy consumption, and the use of hazardous materials.

Potential green synthesis strategies include:

Bio-based Feedstocks: Investigating pathways from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov Developing methods for the efficient and selective difluoromethylation of HMF or its derivatives would be a significant step towards a renewable production route.

Catalyst Development: Focusing on earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium, platinum) often used in furan synthesis. researchgate.net The development of reusable heterogeneous catalysts would also enhance the sustainability of the process. nih.govfrontiersin.org

Alternative Solvents and Reaction Conditions: Exploring the use of green solvents such as water, supercritical CO2, or bio-derived solvents. acs.org Additionally, investigating solvent-free reaction conditions or biocatalytic routes could dramatically reduce the environmental footprint. nih.gov The use of water as a solvent has been shown to be effective in catalyst-free reactions for other furan derivatives. acs.org

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the reactivity of this compound under non-conventional or "extreme" conditions could unveil novel reaction pathways and lead to the synthesis of unique molecular architectures.

Areas for exploration comprise:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, improve yields, and sometimes alter reaction selectivity compared to conventional heating. researchgate.netresearchgate.netdntb.gov.ua Applying this technology to reactions involving the aldehyde or furan ring could lead to more efficient synthetic protocols.

High-Pressure Chemistry: Applying high pressure can influence reaction equilibria, transition states, and stereochemical outcomes. This could be particularly useful for cycloaddition reactions or transformations involving significant volume changes.

Photochemical Reactions: The furan ring is known to participate in various photochemical transformations. Exploring the photochemical reactivity of this compound, such as [2+2] cycloadditions or rearrangements, could provide access to novel and complex scaffolds. Irradiation of other furan-2-carbaldehydes has been used to furnish different substituted products. researchgate.net

Sonochemistry: The use of ultrasound to induce chemical reactions through acoustic cavitation could offer alternative reaction pathways, particularly for heterogeneous reactions or for generating reactive species.

Integration into Flow Chemistry Methodologies

The transition from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, scalability, and process control. Applying flow chemistry to the synthesis and subsequent transformations of this compound is a crucial future research direction.

Key benefits and research objectives include:

Enhanced Safety: Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of hazardous reagents and highly exothermic or unstable intermediates. This is particularly relevant for fluorination reactions, which can be challenging in batch.

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities, minimizing byproduct formation. acs.org Studies on the synthesis of other furans in flow have demonstrated significantly higher yields compared to batch processes. acs.orgnih.gov

Scalability and Automation: Flow chemistry setups are readily scalable by operating the system for longer periods or by "numbering-up" reactors. Automation can ensure high reproducibility and facilitate process optimization. Several furan-based building blocks have been successfully synthesized on scale using continuous-flow technology. researchgate.netchemrxiv.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with exothermic reactions and hazardous materials. | Inherently safer due to small volumes and excellent heat transfer. |

| Scalability | Difficult, often requires re-optimization. | Straightforward by extending run time or parallelization. |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over residence time, temperature, and stoichiometry. nih.gov |

| Yield & Purity | Often lower due to side reactions and degradation. | Typically higher yields and purity due to precise control. acs.org |

| Reproducibility | Can be variable between scales. | High reproducibility due to automation and consistent conditions. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. Applying these methods to this compound can accelerate the discovery of new reactions and catalysts.

Future computational studies should focus on:

Mechanism Elucidation: Using DFT calculations to investigate the detailed reaction mechanisms of known and proposed transformations. This can help rationalize observed selectivities and identify key intermediates and transition states.

Catalyst Design: Computationally screening potential catalysts for asymmetric reactions or sustainable synthesis routes. This can guide experimental efforts by identifying promising candidates before they are synthesized and tested in the lab.

Predicting Reactivity and Properties: Modeling the electronic structure and properties of the molecule to predict its reactivity in various chemical environments. For instance, DFT has been used to study furan adsorption on catalyst surfaces and to understand substituent effects on the NMR spectra of furan derivatives. mdpi.comresearchgate.netacademie-sciences.fr

Understanding Spectroscopic Data: Correlating calculated properties (e.g., NMR chemical shifts, vibrational frequencies) with experimental data to confirm structures and gain deeper insight into the molecule's conformational preferences. researchgate.net

By systematically pursuing these research avenues, the scientific community can fully unlock the potential of this compound as a versatile building block for advanced materials, pharmaceuticals, and agrochemicals.

Q & A

Q. What are the common synthetic routes for 5-(difluoromethyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of fluorinated furan derivatives often involves halogenation or substitution reactions. For example, 5-(chloromethyl)furan-2-carbaldehyde analogs are synthesized via nucleophilic substitution using reagents like PCl₅ or SOCl₂ . For difluoromethyl groups, fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can replace hydroxyl or carbonyl groups. Catalytic methods, such as amino acid-catalyzed condensation (e.g., using L-proline in ethanol under reflux), may also be adapted for regioselective synthesis . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yield and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.6–10.0 ppm. Fluorine coupling (²J/³J) splits signals for difluoromethyl groups into doublets or triplets .

- IR : A strong carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragment patterns (e.g., loss of CO or F⁻) validate the molecular formula .

Q. What are the key physicochemical properties (melting point, solubility) of this compound?

- Methodological Answer :

- Melting Point : Similar fluorinated furans (e.g., 5-(nitrophenyl)furan-2-carbaldehyde isomers) exhibit melting points between 30–120°C, influenced by substituent polarity .

- Solubility : Fluorinated aldehydes are typically soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Solubility tests via gravimetric analysis or HPLC dilution are recommended .

Advanced Research Questions

Q. How can combustion calorimetry determine the standard enthalpy of formation (ΔfH°) for this compound?

- Methodological Answer : Using a precision bomb calorimeter (e.g., B-08-MA), measure the compound’s combustion energy (ΔcH°). Convert ΔcH° to ΔfH° via Hess’s law, incorporating reference values for CO₂(g), H₂O(l), and HF(g). For nitrophenyl-furan analogs, ΔfH° values range from −200 to −400 kJ/mol . Discrepancies between experimental and computational (e.g., DFT) results highlight the need for empirical validation .

Q. What is the impact of the difluoromethyl group on reaction kinetics and metabolic stability?

- Methodological Answer : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, accelerating nucleophilic additions (e.g., oxime formation) . In metabolic studies, difluoromethyl groups resist oxidative degradation (e.g., cytochrome P450 enzymes), enhancing bioavailability. Comparative studies with non-fluorinated analogs (e.g., 5-hydroxymethylfurfural) show extended half-lives in vitro .

Q. How can HPLC or LC-MS methods quantify this compound in complex matrices (e.g., reaction mixtures)?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 270 nm. Calibrate with standards (0.1–100 µg/mL; R² > 0.99) .

- LC-MS : Employ electrospray ionization (ESI⁻) for high sensitivity. Monitor m/z 175.0 ([M-H]⁻) with collision energy 10–20 eV. Validate using internal standards (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products